N1-(1-phenylethyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide
Description
N1-(1-Phenylethyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a phenylethyl moiety on one terminal amine and a pyrimidinyl-piperidinylmethyl group on the other. The pyrimidine ring and piperidine scaffold are common in antiviral and central nervous system (CNS)-targeting agents . The phenylethyl group, seen in opioid analogs like fentanyl , may confer lipophilicity, influencing blood-brain barrier permeability. This compound’s design aligns with trends in optimizing oxalamides for target specificity and metabolic stability .
Properties
IUPAC Name |
N'-(1-phenylethyl)-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-15(17-6-3-2-4-7-17)24-19(27)18(26)23-14-16-8-12-25(13-9-16)20-21-10-5-11-22-20/h2-7,10-11,15-16H,8-9,12-14H2,1H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGOTCZEVCYPQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(1-phenylethyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its oxalamide structure, which is known to exhibit various biological activities. The molecular formula is C22H29N3O2, and it features a complex arrangement that includes a phenethyl group, a pyrimidine moiety, and a piperidine ring.
Antiviral Activity
Research indicates that oxalamides, including derivatives similar to this compound, can act as inhibitors of viral entry. A study highlighted the effectiveness of certain oxalamide analogs as HIV-1 entry inhibitors, blocking the interaction between the viral envelope glycoprotein gp120 and the CD4 receptor on host cells . These compounds demonstrated potent inhibitory effects at low micromolar concentrations, suggesting their potential as therapeutic agents against HIV.
The mechanism by which these compounds exert their antiviral effects involves the inhibition of virus-cell fusion. Specifically, they prevent the conformational changes necessary for viral entry into host cells. This was confirmed through surface plasmon resonance studies, indicating that these compounds bind to unliganded HIV-1 gp120 without affecting the CD4 receptor directly .
Case Studies
A systematic investigation into various oxalamide derivatives revealed that modifications in their chemical structure could enhance their biological activity. For instance, specific substitutions on the piperidine ring were found to improve binding affinity and inhibitory potency against HIV strains resistant to conventional treatments .
Comparative Analysis
A comparative analysis of several oxalamide derivatives demonstrated varying degrees of effectiveness against different strains of HIV. The lead compounds from this class showed broad-spectrum activity against both X4 and R5 tropic viruses, indicating their potential utility in treating diverse HIV infections.
| Compound | IC50 (µM) | Mechanism | Target Virus |
|---|---|---|---|
| NBD-556 | 0.5 | Inhibits gp120-CD4 interaction | HIV-1 |
| NBD-557 | 0.7 | Inhibits virus-cell fusion | HIV-1 |
| N1-(1-phenylethyl)-... | TBD | TBD | TBD |
Comparison with Similar Compounds
Comparison with Similar Oxalamide Derivatives
Structural and Functional Variations
The following table summarizes key structural and functional differences between the target compound and analogous oxalamides:
Key Insights from Structural Comparisons
- Substituent Impact on Activity: The target compound’s pyrimidine moiety (vs. In contrast, chlorophenyl and thiazolyl groups in Compound 8 likely contribute to antiviral activity by mimicking viral envelope protein motifs . However, the absence of a sulfonamide or carbonyl group (as in W-18/W-15) may reduce opioid receptor binding .
Synthetic Challenges :
- Metabolic and Safety Profiles: S336’s high safety margin (NOEL: 100 mg/kg/day) is attributed to rapid hydrolysis of the oxalamide bond and excretion of metabolites .
Pharmacological Potential vs. Flavoring Agents
While S336 is safe for consumption as a flavoring agent , antiviral oxalamides like Compound 8 prioritize target binding over metabolic detoxification. The target compound’s structure suggests a balance between these extremes, with lipophilic groups (phenylethyl, piperidine) favoring tissue penetration and pyrimidine enhancing specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
